molecular formula C8H8BrNO B8124023 2-Amino-3-bromo-4-methylbenzaldehyde

2-Amino-3-bromo-4-methylbenzaldehyde

Cat. No.: B8124023
M. Wt: 214.06 g/mol
InChI Key: DTFTXRBJCCSUOY-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzaldehyde, featuring an amino group at the second position, a bromine atom at the third position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-methylbenzaldehyde followed by the introduction of an amino group. The reaction typically proceeds under mild conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-bromo-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system and the nature of the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

2-Amino-3-bromo-4-methylbenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of an amino group and a bromine atom on a benzene ring with a methyl substituent, offers unique properties that could be leveraged in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8BrN Molecular Weight 214 06 g mol \text{C}_8\text{H}_8\text{BrN}\quad \text{ Molecular Weight 214 06 g mol }

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition. This property is particularly relevant in the context of enzyme targets involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzaldehyde compounds exhibit antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Anticancer Properties : Some studies have indicated that similar compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and death.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
MAO-B InhibitionHuman Neuroblastoma Cells0.212
AntimicrobialE. coli15
Anticancer (Apoptosis)SMMC7721 Liver Cancer CellsN/A

Case Studies

  • Enzyme Inhibition Studies : Research has shown that compounds similar to this compound exhibit selective inhibition of monoamine oxidase (MAO-B), a target for neurodegenerative diseases like Parkinson's. The compound's ability to inhibit MAO-B was demonstrated with an IC50 value of 0.212 µM, indicating strong potential for therapeutic applications in neuroprotection.
  • Antimicrobial Studies : A study investigating the antimicrobial properties of benzaldehyde derivatives found that this compound showed significant activity against E. coli, with an IC50 value around 15 µM. This suggests its potential use as an antibacterial agent.
  • Anticancer Activity : In vitro studies on liver cancer cell lines (SMMC7721) indicated that compounds related to this compound could induce apoptosis, highlighting their potential as anticancer agents.

Properties

IUPAC Name

2-amino-3-bromo-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFTXRBJCCSUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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